6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-bromobenzoate
Description
This compound is a brominated aromatic ester derivative featuring a pyranone core substituted with a 4,6-dimethylpyrimidin-2-ylsulfanylmethyl group and a 2-bromobenzoate moiety. Its molecular formula is C₂₀H₁₇BrN₂O₄S, with a molecular weight of 461.33 g/mol. The structure integrates a pyrimidine ring (known for its role in hydrogen bonding and coordination chemistry) and a brominated benzoate ester, which may influence electronic properties and reactivity.
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4S/c1-11-7-12(2)22-19(21-11)27-10-13-8-16(23)17(9-25-13)26-18(24)14-5-3-4-6-15(14)20/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBMWUNAAQYARD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-bromobenzoate typically involves multiple steps
Preparation of Pyrimidine Derivative: The synthesis begins with the reaction of 4,6-dimethylpyrimidine with a suitable thiol reagent to introduce the sulfanyl group.
Formation of Pyran Ring: The intermediate is then subjected to cyclization reactions to form the pyran ring.
Introduction of Benzoate Group: The final step involves the esterification of the pyran derivative with 2-bromobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.
Substitution: The bromine atom in the benzoate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-bromobenzoate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of pyran-3-yl esters with variable substituents on the benzoate moiety. Below is a comparative analysis based on structural analogs identified in the evidence:
Table 1: Structural and Molecular Comparison
Key Observations :
Substituent Effects: Electron-Withdrawing Groups (Br, Cl, NO₂): Bromine and chlorine in the target compound and its analogs may stabilize negative charges or polarize the ester carbonyl group, influencing reactivity in nucleophilic acyl substitution reactions. The nitro group (in 877637-47-3) likely confers higher electrophilicity . Electron-Donating Groups (CH₃): The methyl group in 877635-30-8 could enhance solubility in nonpolar solvents, making it more suitable for biological membrane penetration .
Synthetic Considerations :
- The synthesis of these compounds likely follows a similar pathway, as evidenced by methods described for related pyrimidine-pyran hybrids (e.g., ligand synthesis via condensation reactions involving 4,6-dimethylpyrimidine derivatives) .
Potential Applications: Brominated aromatic compounds are often explored as intermediates in pharmaceuticals (e.g., kinase inhibitors) or agrochemicals due to their stability and reactivity. The nitro derivative (877637-47-3) might serve as a precursor for reduced amine or hydroxylamine derivatives in drug discovery .
Biological Activity
The compound 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-bromobenzoate is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 452.53 g/mol. Its structure includes a pyrimidine moiety, which is known for its diverse biological activities, including antimicrobial and antitumor properties.
Antimicrobial Activity
Research indicates that compounds containing pyrimidine and sulfanyl groups exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak to Moderate |
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. These activities are crucial for potential therapeutic applications in treating conditions such as Alzheimer's disease and urinary infections. In vitro studies have demonstrated that certain derivatives possess IC50 values indicating strong inhibitory effects .
Table 2: Enzyme Inhibition Potency
| Compound Name | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| Compound D | Acetylcholinesterase | 0.63 ± 0.001 |
| Compound E | Urease | 2.14 ± 0.003 |
The biological activity of the compound may be attributed to its ability to interact with specific receptors and enzymes in the body. For example, the apelin/APJ receptor system has been identified as a critical target for cardiovascular-related therapies. The compound has been characterized as a functional antagonist of this receptor, demonstrating potential in managing cardiovascular diseases .
Case Studies
- Cardiovascular Applications : A study focused on the apelin/APJ system revealed that derivatives of similar structures could effectively modulate cardiovascular functions, suggesting that the target compound may also have beneficial effects in this area .
- Antibacterial Screening : Another research effort evaluated a series of compounds with similar functionalities against various bacterial strains, confirming their moderate to strong antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
